2-(2,4-Difluorophenoxy)-1-nitrobenzene
Description
2-(2,4-Difluorophenoxy)-1-nitrobenzene is a fluorinated aromatic nitro compound characterized by a nitro group (-NO₂) at the 1-position of a benzene ring and a 2,4-difluorophenoxy substituent at the 2-position. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.
Properties
Molecular Formula |
C12H7F2NO3 |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
2,4-difluoro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7F2NO3/c13-8-5-6-11(9(14)7-8)18-12-4-2-1-3-10(12)15(16)17/h1-7H |
InChI Key |
WOPWRDXWCREPQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pesticidal and pharmaceutical agents. Below is a detailed comparison with three closely related compounds:
Key Differences and Implications
Substituent Effects on Reactivity: The 2,4-difluorophenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects, which may slow nucleophilic aromatic substitution compared to 1-fluoro-2,4-dinitrobenzene, where dual nitro groups amplify electrophilicity . Unlike nitrofluorfen and oxyfluorfen, which feature trifluoromethyl (-CF₃) groups for enhanced pesticidal activity, the absence of -CF₃ in 2-(2,4-difluorophenoxy)-1-nitrobenzene likely reduces herbicidal potency but increases suitability as a synthetic intermediate .
Stability and Synthetic Handling :
- Fluorinated nitrobenzenes like the target compound are prone to reduction under acidic conditions. highlights that nitro-to-amine reductions (e.g., using SnCl₂·2H₂O) require careful pH control to prevent decomposition . In contrast, oxyfluorfen ’s ethoxy group stabilizes the nitro moiety, enabling prolonged environmental activity .
Applications: While nitrofluorfen and oxyfluorfen are commercial herbicides, this compound is primarily a precursor for diamine synthesis (via nitro reduction) or functionalized aromatic systems in drug discovery .
Research Findings and Challenges
- Synthetic Challenges: The compound’s instability post-reduction (as noted in ) necessitates immediate use in downstream reactions, contrasting with more stable analogues like 1-fluoro-2,4-dinitrobenzene .
- Environmental Impact: Unlike pesticidal analogues, the target compound’s environmental behavior is less documented, though fluorine substituents may reduce biodegradability compared to non-fluorinated nitroaromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
